methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a cycloheptapyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cycloheptapyridazine core, followed by the introduction of the acetyl and benzoate groups. Common reagents used in these reactions include acyl chlorides, amines, and esters, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cycloheptapyridazine derivatives and related heterocyclic compounds. Examples include:
- 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins
- 4-hydroxy-2-quinolones
Uniqueness
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C17H25N3O3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Case Study on Antibacterial Activity :
- A study evaluated the antibacterial properties of N-Derivatives of thiazolidin compounds against several bacterial strains. The most potent compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
- The activity was assessed using a microdilution method with ampicillin as a reference drug. The results indicated that the tested compounds had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
E. cloacae | 0.004 | 0.008 |
E. coli | 0.011 | 0.020 |
S. aureus | 0.008 | 0.030 |
B. cereus | 0.015 | 0.030 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. This interaction can disrupt essential cellular processes leading to bacterial cell death.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the chemical structure significantly affect biological activity. For example:
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-26-19(25)13-7-9-15(10-8-13)20-17(23)12-22-18(24)11-14-5-3-2-4-6-16(14)21-22/h7-11H,2-6,12H2,1H3,(H,20,23) |
InChI Key |
TXZICXYKTARUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.